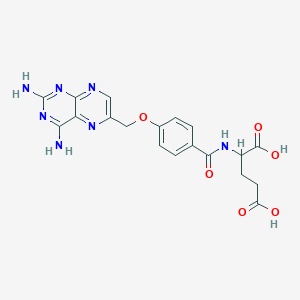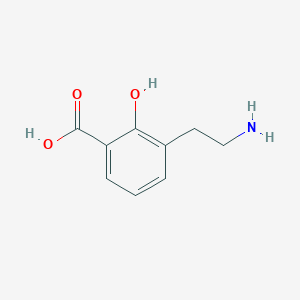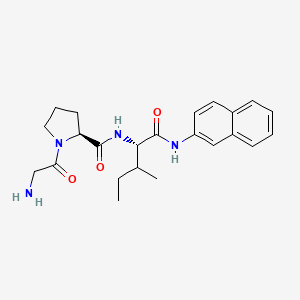
Gly-pro-leu-NH-nap
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, attached to the leucinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-pro-leu-NH-nap typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycine, to a solid resin support. Subsequent amino acids, proline and leucine, are added sequentially through coupling reactions facilitated by activating agents such as carbodiimides.
Industrial Production Methods
This includes the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gly-pro-leu-NH-nap can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Hydrolysis: Glycine, proline, leucine, and naphthylamine.
Oxidation: Oxidized derivatives of the naphthyl group.
Substitution: Modified peptides with new functional groups attached to the amino groups.
Aplicaciones Científicas De Investigación
Gly-pro-leu-NH-nap has several applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of proteases and peptidases.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors.
Molecular Biology: This compound is used in studies involving protein-protein interactions and peptide-based drug delivery systems.
Industrial Applications: The compound’s unique structural properties make it useful in the development of novel materials and biochemical sensors.
Mecanismo De Acción
The mechanism of action of Gly-pro-leu-NH-nap involves its interaction with specific enzymes, such as proteases and peptidases . The peptide acts as a substrate for these enzymes, which catalyze the hydrolysis of the peptide bonds. This interaction can be used to study enzyme kinetics and to develop inhibitors that block the enzyme’s activity . The naphthyl group may also play a role in the compound’s binding affinity and specificity for certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Gly-pro-leu-NH2: A similar peptide without the naphthyl group, used in similar enzymatic studies.
Gly-pro-leu-OH: A peptide with a free carboxyl group instead of an amide, used in biochemical research.
Gly-pro-leu-NH-phenyl: A peptide with a phenyl group instead of a naphthyl group, used in studies of enzyme specificity.
Uniqueness
Gly-pro-leu-NH-nap is unique due to the presence of the naphthyl group, which enhances its binding affinity and specificity for certain enzymes compared to similar peptides . This structural feature makes it a valuable tool in biochemical research and drug development .
Propiedades
Número CAS |
95574-38-2 |
|---|---|
Fórmula molecular |
C23H30N4O3 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(2S)-1-(2-aminoacetyl)-N-[(2S)-3-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H30N4O3/c1-3-15(2)21(26-22(29)19-9-6-12-27(19)20(28)14-24)23(30)25-18-11-10-16-7-4-5-8-17(16)13-18/h4-5,7-8,10-11,13,15,19,21H,3,6,9,12,14,24H2,1-2H3,(H,25,30)(H,26,29)/t15?,19-,21-/m0/s1 |
Clave InChI |
ZEQFHKJHLJLNKT-XHRKEWCOSA-N |
SMILES isomérico |
CCC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


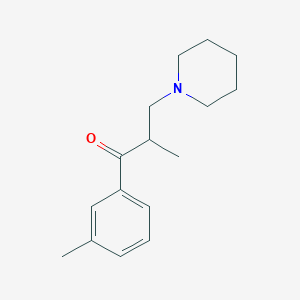
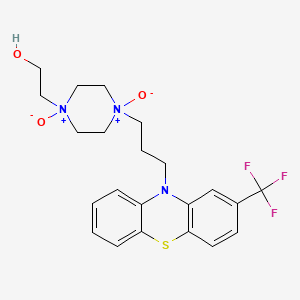
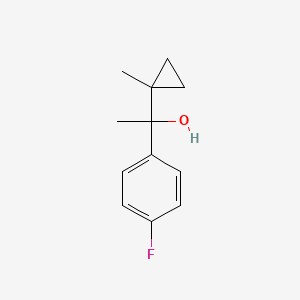

![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
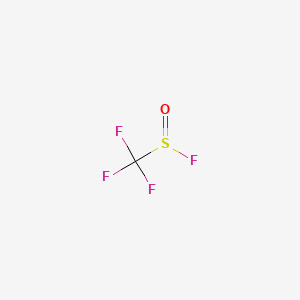
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
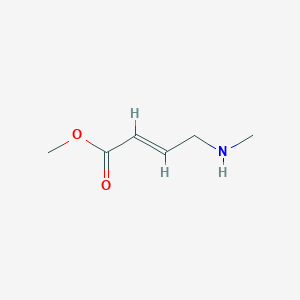
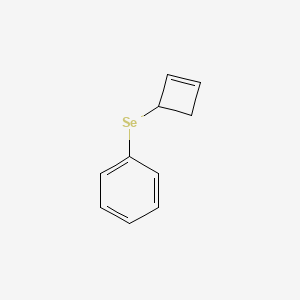

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
